REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[N:11]1([C:17]2[N:18]=[C:19]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[NH:20][C:21](=[O:23])[CH:22]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[C:30]1(B(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[N:11]1([C:17]2[N:18]=[C:19]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])[N:20]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[C:21](=[O:23])[CH:22]=2)[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1 |f:0.1,6.7.8|
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Name
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|
Quantity
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6.24 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
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Name
|
|
Quantity
|
912 mg
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.37 g
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Type
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catalyst
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Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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12 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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680 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue is purified twice by silica column chromatography, elution
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Type
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ADDITION
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Details
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being carried out with a mixture of dichloromethane and methanol (90/10, V/V)
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Type
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ADDITION
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Details
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with a mixture of diisopropyl ether and methanol (90/10, V/V)
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1N=C(N(C(C1)=O)C1=CC=CC=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5.1% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |